molecular formula C20H29ClN2O5 B031097 Remifentanil hydrochloride CAS No. 132539-07-2

Remifentanil hydrochloride

Cat. No. B031097
M. Wt: 412.9 g/mol
InChI Key: WFBMIPUMYUHANP-UHFFFAOYSA-N
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Description

Remifentanil hydrochloride, a potent ultra-short-acting synthetic opioid analgesic, has been extensively studied for its unique pharmacological properties. It is a fentanyl derivative, classified as a selective μ-opioid receptor agonist, and is metabolized by nonspecific esterases in blood and tissues, leading to its rapid onset and offset of action. This pharmacokinetic profile makes it a valuable option for providing intense, titratable analgesia with a fast and predictable recovery in various clinical settings, including general anesthesia and intensive care unit (ICU) sedation (Scott & Perry, 2012).

Synthesis Analysis

Remifentanil hydrochloride's synthesis process is designed to introduce an ester linkage into the molecule, making it susceptible to rapid hydrolysis by nonspecific esterases. This structural modification is crucial for its ultra-short-acting characteristic. The compound's synthesis involves complex organic reactions that result in the formation of remifentanil with high purity and yield. The precise synthesis process details are proprietary, focusing on creating this unique ester linkage that distinguishes remifentanil from other opioids (Sreevastava & Bhargava, 2004).

Molecular Structure Analysis

Remifentanil's molecular structure, featuring an ester linkage, is pivotal for its rapid metabolism and elimination. This structure allows for the drug's ultra-short duration of action, as the ester linkage is readily hydrolyzed by esterases in the plasma and tissue, leading to inactive metabolites. The unique molecular structure contributes to the drug's safety profile, as it reduces the risk of accumulation and prolonged opioid effects, making it highly suitable for short-term use during surgical procedures (Beers & Camporesi, 2004).

Chemical Reactions and Properties

Remifentanil hydrochloride undergoes rapid hydrolysis in the blood, transforming into nearly inactive metabolites. This reaction is facilitated by the ester linkage in its molecular structure, distinguishing it from other opioids that are primarily metabolized in the liver. The hydrolysis process is efficient and quick, contributing to the drug's ultra-short action. The chemical stability of remifentanil hydrochloride in solution is pH-dependent, with its stability optimized in the slightly acidic range. This characteristic is crucial for its formulation as a lyophilized powder for reconstitution and intravenous administration (Cao Junhan, 2012).

Physical Properties Analysis

The physical properties of remifentanil hydrochloride, such as solubility and stability, are tailored for its clinical use. It is formulated as a white to off-white lyophilized powder for intravenous administration, indicating its high purity and stability in this form. The powder is readily soluble in water, facilitating its rapid onset of action when administered intravenously. Remifentanil's solubility and stability are optimized for its role as an ultra-short-acting analgesic, ensuring consistent efficacy and safety in clinical applications (Isaacs et al., 2022).

Chemical Properties Analysis

Remifentanil hydrochloride's chemical properties, including its reactivity and interaction with biological molecules, are central to its pharmacological action. The drug's ability to rapidly cross the blood-brain barrier and exert its effects is due to its chemical structure, particularly the non-ionized form that predominates at physiological pH. This property, along with its rapid metabolism by esterases, contributes to its effectiveness as an analgesic with a rapid onset and offset of action. The chemical interactions of remifentanil with μ-opioid receptors lead to its analgesic effects, while its rapid elimination minimizes the risk of prolonged opioid effects and side effects (Guntz et al., 2005).

Scientific Research Applications

  • Craniotomy for Supratentorial Space-occupying Lesions : Remifentanil has been shown to be more effective than fentanyl in reducing analgesic requirements and nausea and vomiting during such surgeries (Guy et al., 1997).

  • Total Abdominal Hysterectomy : As part of balanced anesthesia for total abdominal hysterectomy, remifentanil infusions provide better analgesic effects and faster recovery compared to alfentanil (Kovac et al., 1997).

  • Unique Opioid Properties : Remifentanil hydrochloride is highlighted for its unique ester linkage and transient side effects, making it a promising analgesic for the 21st century (Sreevastava & Bhargava, 2004).

  • Neurosurgical Procedures : In pediatric neurosurgery, remifentanil is ideal for patients requiring frequent neurological examinations and is associated with no side effects (German et al., 2000). Additionally, it maintains intact cerebral blood flow reactivity during anesthesia, which is crucial for neurosurgical patients (Baker et al., 1997).

  • Anesthesia and Analgesia in Surgery : Remifentanil hydrochloride provides satisfactory anesthesia and analgesia effects with a shorter anesthesia period, proving to be as safe as fentanyl. This makes it a preferred clinical anesthesia drug (Chou Hui-bin, 2011).

  • Pediatric Patients : It shows rapid elimination in children aged 0 to 18 years, with the fastest clearance rates observed in neonates and infants. This is crucial for pediatric patient care during surgeries (Ross et al., 2001).

Safety And Hazards

Remifentanil hydrochloride exposes patients and other users to the risks of opioid addiction, abuse, and misuse, which can lead to overdose and death . It may cause damage to organs (Respiratory system) . It is recommended not to breathe dust, and to wash skin thoroughly after handling .

Future Directions

Remifentanil is used for sedation as well as combined with other medications for use in general anesthesia . The use of remifentanil has made possible the use of high-dose opioid and low-dose hypnotic anesthesia, due to synergism between remifentanil and various hypnotic drugs and volatile anesthetics . It may be particularly useful in surgical procedures requiring a rapid onset of analgesia and rapid recovery .

properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMIPUMYUHANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132875-61-7 (Parent)
Record name Remifentanil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50157614
Record name Remifentanil hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remifentanil hydrochloride

CAS RN

132539-07-2
Record name Remifentanil hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remifentanil hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remifentanil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride
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Record name REMIFENTANIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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